molecular formula C11H8ClNO3 B6243010 methyl 5-chloro-3-formyl-1H-indole-2-carboxylate CAS No. 843619-25-0

methyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Cat. No. B6243010
CAS RN: 843619-25-0
M. Wt: 237.6
InChI Key:
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Description

Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be represented by the formula: C10H8ClNO2 .


Chemical Reactions Analysis

The intramolecular coupling of the carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF provided target compounds . The 1H NMR spectrum of the compound revealed the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 CH2 group .


Physical And Chemical Properties Analysis

The molecular weight of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate is 209.629 .

Mechanism of Action

Methyl 5-chloro-3-formyl-1H-indole-2-carboxylate and its derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . The most potent derivative was found to be the m-piperidinyl derivative, which was 1.2-fold more potent than erlotinib .

Future Directions

Indole derivatives, including methyl 5-chloro-3-formyl-1H-indole-2-carboxylate, continue to attract the attention of the chemical community due to their significant role in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves the reaction of 5-chloro-3-nitroindole with ethyl formate followed by reduction of the resulting nitro compound and ester hydrolysis.", "Starting Materials": [ "5-chloro-3-nitroindole", "ethyl formate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: 5-chloro-3-nitroindole is reacted with ethyl formate in the presence of sodium borohydride to yield methyl 5-chloro-3-nitro-1H-indole-2-carboxylate.", "Step 2: The nitro group in the intermediate is reduced to an amino group using sodium borohydride in methanol.", "Step 3: The resulting amine is hydrolyzed with hydrochloric acid to yield methyl 5-chloro-3-amino-1H-indole-2-carboxylate.", "Step 4: The ester group is hydrolyzed with sodium hydroxide in water to yield methyl 5-chloro-3-formyl-1H-indole-2-carboxylate." ] }

CAS RN

843619-25-0

Product Name

methyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Molecular Formula

C11H8ClNO3

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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